molecular formula C15H10N2O2 B084850 5-Methoxycanthin-6-one CAS No. 15071-56-4

5-Methoxycanthin-6-one

Cat. No. B084850
CAS RN: 15071-56-4
M. Wt: 250.25 g/mol
InChI Key: TXEFUSAHPIYZHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methoxycanthin-6-one has been explored through various synthetic routes, aiming to efficiently construct its complex molecular structure. A notable method involves a total synthesis approach starting from β-carboline-1-carbaldehyde, achieving the canthin-6-one skeleton via a one-pot conversion that includes the sequential addition of lithium ketene acetal followed by ethanol. This method highlights the challenges and innovations in synthesizing such intricate molecules (Suzuki et al., 2004).

Molecular Structure Analysis

The molecular structure of 5-Methoxycanthin-6-one is characterized by advanced spectroscopic techniques, including high-field NMR and mass spectrometry, to determine its complex tricyclic framework and substitution patterns. One study focused on the isolation from Picrasma quassioides, where the structure was elucidated using such techniques, showcasing the compound's unique arrangement of methoxy groups and core alkaloid structure (Liu et al., 1992).

Chemical Reactions and Properties

5-Methoxycanthin-6-one participates in various chemical reactions that highlight its reactivity and potential for derivatization. Studies on its chemical properties reveal its engagement in regiospecific allylic bromination, leading to the synthesis of novel heterocycles. This reactivity underscores the versatility of 5-Methoxycanthin-6-one as a synthon for developing new compounds with potentially enhanced biological activities (Martins et al., 2003).

Scientific Research Applications

  • Pharmacokinetic and Bioavailability Studies : Li et al. (2020) conducted a study on the pharmacokinetics and bioavailability of 5-hydroxy-4-methoxycanthin-6-one, a major canthinone alkaloid isolated from Picrasma quassioides. They developed a liquid chromatography tandem mass spectrometry method for its determination in rat plasma. The study revealed that this compound was quickly absorbed into the blood with moderate elimination half-life and low bioavailability following oral administration. This research provides valuable information for the study of other canthinone alkaloids [Li, Zhao Ying, Lin, & Zhang, 2020].

  • Optimal Harvesting for Pharmacological Use : Cebrián-Torrejón et al. (2015) focused on identifying the optimal seasonal point for harvesting Zanthoxylum chiloperone leaves, which are a source of 5-methoxycanthin-6-one. Their study was aimed at optimizing the content of this compound for pharmacological use, highlighting the importance of understanding the seasonal dynamics of canthinone alkaloids [Cebrián-Torrejón et al., 2015].

  • Synthesis and Antibacterial Activity : Li et al. (2019) explored the antibacterial activity of quaternized 10-methoxy canthin-6-one derivatives. They designed and synthesized new compounds and evaluated their in vitro antibacterial activity. The study provided insights into structure-activity relationships and highlighted the potential of these compounds as antibacterial agents [Li, Dan Liu, Jiang-Kun Dai, Jin-Yi Wang, & Junru Wang, 2019].

  • Anti-Inflammatory Effects : Fan et al. (2013) evaluated the anti-inflammatory effect of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides. The study indicated that pre-treatment with this compound could be an effective therapeutic intervention against inflammatory diseases, including chronic arthritis [Fan, Qi, Mingyan Yang, Hui Fang, Ke Liu, & Feng Zhao, 2013].

  • Anti-Cancer Activities : Yunos et al. (2022) investigated the in vitro anti-cancer activities of 9-methoxycanthin-6-one against various cancer cell lines. The study demonstrated that 9-methoxycanthin-6-one induced apoptosis in a concentration-dependent manner and affected the expressions of apoptotic-related proteins [Yunos, Amin, Muhammad H. Jauri, Ling, Hassan, & Nor J. Sallehudin, 2022].

  • Alkaloid Production in Plant Cultures : Tran et al. (2018) focused on the production of anti-inflammatory 9-methoxycanthin-6-one in hairy root cultures of Eurycoma longifolia. They found that elicited hairy root culture is an alternative system for the production of this bioactive alkaloid [Tran, Nguyen, Ngoc Bich Pham, H. N. Chu, Trong Dinh Nguyen, T. Kishimoto, Minh Van Chau, & H. Chu, 2018].

Safety And Hazards

5-Methoxycanthin-6-one should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

3-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c1-19-13-8-11-14-10(6-7-16-11)9-4-2-3-5-12(9)17(14)15(13)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEFUSAHPIYZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC3=C2N(C1=O)C4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074544
Record name 5-Methoxycanthin-6-one
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Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Methoxycanthin-6-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Methoxycanthin-6-one

CAS RN

15071-56-4
Record name 5-Methoxycanthin-6-one
Source CAS Common Chemistry
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Record name 5-Methoxycanthin-6-one
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Record name Canthin-6-one, 5-methoxy-
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Record name 5-Methoxycanthin-6-one
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Record name 5-METHOXYCANTHIN-6-ONE
Source FDA Global Substance Registration System (GSRS)
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Record name 5-Methoxycanthin-6-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

243 - 244 °C
Record name 5-Methoxycanthin-6-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
204
Citations
ME Ferreira, AR De Arias, ST De Ortiz… - Journal of …, 2002 - Elsevier
… Two active major constituents were isolated and identified as canthin-6-one and 5-methoxycanthin-6-one. The effect of these compounds was also tested in an in vivo assay using BALB/…
Number of citations: 120 www.sciencedirect.com
G Cebrián-Torrejón, L Kablan, ME Ferreira… - Natural Product …, 2015 - Taylor & Francis
… 5-methoxycanthin-6-one from the leaves of Zanthoxylum chiloperone (Rutaceae). Based on the pharmacological interest presented by 5-methoxycanthin-6-one… 5-methoxycanthin-6-one …
Number of citations: 11 www.tandfonline.com
LA Anderson, A Harris, JD Phillipson - Journal of Natural Products, 1983 - ACS Publications
… 6-one, and 5methoxycanthin-6-one are not sufficiently active … -6-one, because 5-methoxycanthin-6-one, 4-methylthio-… , l-methoxycanthin-6-one, 5-methoxycanthin-6-one, and canthin-6-…
Number of citations: 124 pubs.acs.org
L Zhao, Y Zhao, L Guo, L Zhang - Biomedical Chromatography, 2020 - Wiley Online Library
… 5-methoxycanthin-6-one, a major canthinone alkaloid isolated from Picrasma quassioides, exhibited significant pharmacological activities. In this study, a rapid and sensitive LC–MS/…
MX Jiang, YJ Zhou - Journal of Asian natural products research, 2008 - Taylor & Francis
… By comparison with the reported 1 H- and 13 C-NMR assignments of 4,10-dihydroxy-5-methoxycanthin-6-one (6) [Citation4] and 9-hydroxycanthin-6-one (7) [Citation5] led us to favor …
Number of citations: 54 www.tandfonline.com
ME Ferreira, H Nakayama, AR de Arias… - Journal of …, 2007 - Elsevier
… In contrast, the effectiveness of 5-methoxycanthin-6-one (2) or canthin-6-one N-oxide (3) against acute Trypanosoma cruzi infection was rather limited, although we observed that …
Number of citations: 105 www.sciencedirect.com
T Ohmoto, K Koike - The Alkaloids: Chemistry and Pharmacology, 1990 - Elsevier
… Since its UV spectrum was similar to that of 5-methoxycanthin-6-one (25), Lassak et af. (34) assumed it to be 4- or 5-hydroxycanthin-6-one. The prominent peak at M+-56 (mlz 180, Mf-…
Number of citations: 57 www.sciencedirect.com
J Liu, RS Davidson, RVD Heijden… - Liebigs Annalen der …, 1992 - Wiley Online Library
A new alkaloid, 4‐hydroxy‐5‐methoxycanthin‐6‐one (1), has been isolated from Picrasma quassioides (Simaroubaceae), and its structure has been determined by high‐field 1 H‐ and …
KCS Liu, SL Yang, MF Roberts, JD Phillipson - Plant Cell Reports, 1990 - Springer
… -6-one, llhydroxycanthin-6-one, 5-methoxycanthin-6-one and llmethoxycanthin-6-one. … Interestingly, 5-methoxycanthin-6-one (4) production improves from day 24 reaching a maximum a…
Number of citations: 25 link.springer.com
KE Readel, DS Seigler, DA Young - Biochemical systematics and ecology, 2003 - Elsevier
… ), of which the major component is 5-methoxycanthin-6-one. This compound was purified by … and Simaroubaceae, the presence of 5-methoxycanthin-6-one in Leitneria floridana further …
Number of citations: 8 www.sciencedirect.com

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